molecular formula C18H12N4O3S B5719220 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one

Cat. No. B5719220
M. Wt: 364.4 g/mol
InChI Key: UHGPXKKWXTUFSE-UHFFFAOYSA-N
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Description

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one involves the inhibition of enzymes, particularly tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. This compound binds to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent anti-proliferative and anti-inflammatory activities in various cell lines and animal models. Additionally, 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one in lab experiments include its potent inhibitory activity against enzymes, particularly tyrosine kinases, and its potential use as a fluorescent probe in biological imaging. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one. One direction is to further investigate its potential applications in medicinal chemistry and pharmacology, particularly in the development of novel anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe in biological imaging and its applications in the field of bioimaging. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one involves a multi-step process that starts with the reaction of 4-nitrobenzaldehyde and thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazole-4-carbohydrazide. This intermediate is then reacted with 2-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine in the presence of a base to form the final product.

properties

IUPAC Name

3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-18-15-3-1-2-4-16(15)19-11-21(18)9-13-10-26-17(20-13)12-5-7-14(8-6-12)22(24)25/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGPXKKWXTUFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one

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